Backbone Torsion Angles Differentiate (1R,3R)-Ac6c3M as a 310-Helix Inducer Versus the (1S,3R)-Diastereomer as an α-Helix Inducer
X-ray crystallographic analysis of homo-chiral hexapeptides Cbz-(Ac6c3M)6-OMe revealed that the (1R,3R)-Ac6c3M hexapeptide adopts backbone torsion angles (absolute average ϕ = 59.0°, ψ = 31.1°) closely matching the ideal 310-helix (ϕ = 60°, ψ = 30°), whereas the (1S,3R)-Ac6c3M hexapeptide displays absolute average torsion angles (ϕ = 55.9°, ψ = 47.1°) characteristic of a standard α-helix (ϕ = 57°, ψ = 47°) [1]. This 16° difference in the ψ angle between diastereomers produces fundamentally different helix types (310 vs. α) with distinct hydrogen-bonding patterns (i → i+3 vs. i → i+4) and pitch [1].
| Evidence Dimension | Backbone torsion angles (ϕ, ψ) in homo-chiral hexapeptide crystal structures |
|---|---|
| Target Compound Data | (1R,3R)-Ac6c3M hexapeptide: ϕ = 59.0°, ψ = 31.1° (310-helix) [1] |
| Comparator Or Baseline | (1S,3R)-Ac6c3M hexapeptide: ϕ = 55.9°, ψ = 47.1° (α-helix) [1] |
| Quantified Difference | Δψ ≈ 16°; (1R,3R) produces 310-helix vs. (1S,3R) produces α-helix |
| Conditions | Single-crystal X-ray diffraction of Cbz-protected homo-chiral hexapeptides; data collected at low temperature [1] |
Why This Matters
The choice between a 310-helix and an α-helix scaffold determines the spatial register of pharmacophoric side chains and the hydrogen-bond network topology, making (1R,3R)-Ac6c3M the specific reagent for projects that require a 310-helical peptidomimetic framework rather than an α-helical one.
- [1] Hirata, T.; Ueda, A.; Oba, M.; Doi, M.; Demizu, Y.; Kurihara, M.; Nagano, M.; Suemune, H.; Tanaka, M. Amino equatorial effect of a six-membered ring amino acid on its peptide 310- and α-helices. Tetrahedron 2015, 71 (16), 2409–2420. DOI: 10.1016/j.tet.2015.02.056. View Source
